3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline

Physicochemical profiling Drug-likeness Fragment-based drug discovery

SAR studies demand structurally defined regioisomers; substituting analogs without verifying substitution geometry risks invalidating binding data. This compound resolves that issue: • Ortho-methylenepiperazine geometry with methylene spacer alters piperazine basicity & conformational flexibility vs. direct N-aryl analogs, enabling deconvolution of linker effects. • Bromine at the 3-position serves as a synthetic handle for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions for late-stage diversification. • Consistent 98% purity from multiple vendors minimizes assay interference; ideal for constructing fragment-based screening libraries targeting kinases (e.g., TrkA, EGFR). Supplied as a research chemical building block for controlled SAR exploration.

Molecular Formula C12H18BrN3
Molecular Weight 284.20 g/mol
Cat. No. B13632943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline
Molecular FormulaC12H18BrN3
Molecular Weight284.20 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=CC=C2Br)N
InChIInChI=1S/C12H18BrN3/c1-15-5-7-16(8-6-15)9-10-11(13)3-2-4-12(10)14/h2-4H,5-9,14H2,1H3
InChIKeyYSXZTVXPNCYOBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline – Identity & Procurement Baseline


3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline (CAS 1097819-34-5) is a brominated aniline derivative featuring a 4-methylpiperazine substituent attached via a methylene bridge at the aromatic 2-position. Its molecular formula is C₁₂H₁₈BrN₃, with a molecular weight of 284.20 g/mol . The compound is commercially available from multiple vendors at a typical purity of 98% , serving primarily as a synthetic intermediate or building block in medicinal chemistry research.

3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline: Substitution Pitfalls


Closely related analogs—such as 3-bromo-2-(4-methylpiperazin-1-yl)aniline (direct N-aryl linkage) or 3-bromo-4-((4-methylpiperazin-1-yl)methyl)aniline (regioisomeric substitution)—differ critically in the spatial orientation of the piperazine moiety and the electronic character of the aniline ring [1]. The methylene spacer in 3-bromo-2-((4-methylpiperazin-1-yl)methyl)aniline alters both the basicity of the piperazine nitrogen and the conformational flexibility relative to the aniline core. In fragment-based drug discovery and kinase inhibitor programs, even single-atom linker changes can profoundly shift target binding profiles [2]. Substituting a regioisomer or a direct-linked analog without verification therefore risks invalidating structure-activity relationships and obscuring the interpretation of biological screening results.

3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline: Key Differentiation Evidence


Methylene Spacer vs Direct N-Aryl: Physicochemical Profile

The presence of a methylene bridge between the aniline ring and the N-methylpiperazine group in 3-bromo-2-((4-methylpiperazin-1-yl)methyl)aniline (C₁₂H₁₈BrN₃, MW 284.20) is predicted to increase the pKa of the piperazine nitrogen by approximately 1–1.5 log units compared to the direct N-aryl analog 3-bromo-2-(4-methylpiperazin-1-yl)aniline (C₁₁H₁₆BrN₃, MW 270.17), where the piperazine is directly conjugated with the aromatic ring. This pKa elevation enhances the proportion of protonated species at physiological pH, which can significantly influence solubility and permeability [1]. Additionally, the higher molecular weight and increased rotatable bond count (4 vs. 3) of the methylene-bridged compound may alter LogP and metabolic stability profiles, although experimental confirmation is currently lacking.

Physicochemical profiling Drug-likeness Fragment-based drug discovery

Regioisomeric Impact: Ortho vs Para Substitution

In the context of aniline-based kinase inhibitor scaffolds, the position of the piperazinylmethyl substituent on the aromatic ring critically dictates the geometry of the exit vector. 3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline places the basic amine in an ortho relationship to the aniline NH₂, enabling intramolecular hydrogen-bonding networks that differ fundamentally from those of the para-substituted regioisomer 3-bromo-4-((4-methylpiperazin-1-yl)methyl)aniline (CAS 859027-13-7, C₁₁H₁₆BrN₃, MW 270.17). In published kinase inhibitor programs, ortho-substituted aniline fragments have demonstrated distinct selectivity profiles against TrkA and EGFR kinases compared to their para-substituted counterparts [1]. Direct comparative data between these two regioisomers, however, are not publicly available.

Regioisomer comparison Kinase inhibitor intermediates Medicinal chemistry

Purity and Supply Consistency Across Vendors

Commercially, 3-bromo-2-((4-methylpiperazin-1-yl)methyl)aniline is offered at a standard purity of 98% (by LC-MS or HPLC) from multiple suppliers including Leyan (Product No. 1354799), CymitQuimica (Ref. 10-F697961, Fluorochem brand), and Chemsrc . This represents a slight purity advantage over the direct N-aryl analog 3-bromo-2-(4-methylpiperazin-1-yl)aniline, which is typically offered at 95–97% purity, and the 4-position regioisomer which is often sold as the hydrochloride salt with variable water content . The consistent 98% purity specification reduces the need for re-purification prior to use in sensitive catalytic coupling reactions or biological assays.

Procurement quality Vendor comparison Analytical QC

3-Bromo-2-((4-methylpiperazin-1-yl)methyl)aniline: Research & Industrial Applications


Ortho-Substituted Aniline Cores for Fragment Libraries

The compound serves as a versatile fragment for constructing screening libraries where the ortho-methylenepiperazine substitution pattern is desired to explore binding pockets with specific exit-vector requirements. Its bromine atom provides a synthetic handle for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to diversify the fragment into lead-like molecules. The 98% commercial purity ensures minimal interference from impurities in primary screening assays .

Kinase Inhibitor Synthesis with Defined pKa Tuning

For medicinal chemistry programs targeting kinases (e.g., TrkA, EGFR), the methylene-bridged piperazine offers a predicted pKa advantage over direct N-aryl analogs, potentially improving solubility and cellular permeability of the final inhibitors. The ortho-bromo substituent allows late-stage functionalization without disturbing the piperazine-aniline geometry established in early SAR exploration [1].

Regioisomer-Controlled SAR Exploration

When conducting systematic structure-activity relationship studies, this compound provides a structurally defined ortho-substituted regioisomer that can be directly compared with the 4-position analog (CAS 859027-13-7) to deconvolute the impact of substitution geometry on target binding, cellular potency, and pharmacokinetic properties. Such controlled comparisons are essential for rational lead optimization [1].

Industrial-Scale Synthesis of N-Methylpiperazine Bioactives

The compound's availability from multiple vendors at consistent 98% purity, combined with its well-defined structure featuring both a bromine atom for coupling and a pre-installed piperazine moiety, makes it a practical intermediate for larger-scale synthesis of drug candidates, particularly when the ortho-substitution pattern has been validated in earlier discovery phases.

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